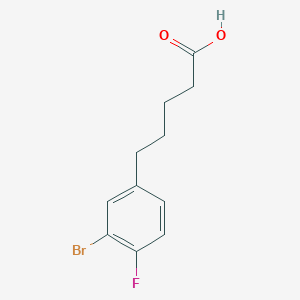

5-(3-Bromo-4-fluorophenyl)pentanoic acid

Description

Significance within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids represent a significant class of compounds in organic chemistry, primarily due to the profound influence that halogen substituents exert on the physicochemical properties of the parent molecule. The introduction of halogen atoms such as bromine and fluorine onto an aromatic ring can significantly alter its electronic nature, lipophilicity, and metabolic stability. These modifications are crucial in the design of new drugs and functional materials. researchgate.netnih.gov

The presence of both a bromine and a fluorine atom on the phenyl ring of 5-(3-Bromo-4-fluorophenyl)pentanoic acid is particularly noteworthy. The high electronegativity of fluorine can enhance binding affinities with biological targets and improve metabolic stability, a desirable trait in drug discovery. researchgate.net Bromine, on the other hand, can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its role in molecular recognition and crystal engineering. researchgate.net The combination of these halogens, therefore, makes 5-(3-Bromo-4-fluorophenyl)pentanoic acid a valuable building block for creating complex molecules with tailored properties.

The versatility of halogenated aromatic compounds extends to their use as intermediates in a variety of chemical transformations. acs.org They are key precursors in cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals, agrochemicals, and organic materials. researchgate.net The bromine atom in 5-(3-Bromo-4-fluorophenyl)pentanoic acid, for instance, can be readily displaced or used as a handle for further functionalization, allowing for the construction of more elaborate molecular architectures.

Overview of Research Trajectories for Aryl-Substituted Pentanoic Acids

Aryl-substituted pentanoic acids, a class to which 5-(3-Bromo-4-fluorophenyl)pentanoic acid belongs, have been the subject of extensive research, particularly in the field of pharmacology. The general structure, consisting of an aromatic ring linked to a five-carbon carboxylic acid chain, is a common scaffold found in a number of biologically active molecules.

One of the most well-established research trajectories for arylalkanoic acids is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The carboxylic acid moiety is often crucial for the anti-inflammatory activity, while the nature of the aromatic substituent modulates the potency and selectivity of the compound. nih.gov While the specific biological activity of 5-(3-Bromo-4-fluorophenyl)pentanoic acid is not extensively documented in publicly available literature, its structural similarity to known pharmacologically active agents suggests its potential as a lead compound or intermediate in the development of new therapeutics.

Beyond anti-inflammatory applications, aryl-substituted alkanoic acids have been investigated for a wide range of other biological activities, including antimicrobial, anticonvulsant, and antipyretic effects. asianpubs.org The flexibility of the pentanoic acid chain allows for optimal positioning of the aromatic ring to interact with biological targets. Current research in this area often focuses on the synthesis of novel derivatives and their systematic biological evaluation to explore new therapeutic avenues. nih.govnih.govmdpi.com The availability of compounds like 5-(3-Bromo-4-fluorophenyl)pentanoic acid as a research chemical facilitates such investigations, providing a starting point for the synthesis of new molecular entities with potential pharmacological value. synhet.com

Properties

IUPAC Name |

5-(3-bromo-4-fluorophenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c12-9-7-8(5-6-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUDOWOYMXAOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCC(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 5 3 Bromo 4 Fluorophenyl Pentanoic Acid

Reactivity of the Carboxylic Acid Functionality

The terminal carboxylic acid group is a primary site for chemical reactions, readily undergoing transformations typical of this functional group, such as esterification, amidation, and reduction.

Esterification: 5-(3-Bromo-4-fluorophenyl)pentanoic acid can be converted to its corresponding esters through processes like the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. youtube.com To favor the formation of the ester, reaction conditions are often manipulated, for instance, by using an excess of the alcohol or by removing water as it is formed. byjus.com

Amidation: The formation of amides from 5-(3-bromo-4-fluorophenyl)pentanoic acid requires the reaction of the carboxylic acid with an amine. Direct reaction is typically inefficient and requires high temperatures. More commonly, the carboxylic acid is first activated with a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), HATU) to form a more reactive intermediate, which is then readily attacked by the amine nucleophile. catalyticamidation.info Alternatively, direct catalytic amidation can be achieved using various catalysts, such as boric acid or certain metal oxides like Nb₂O₅, which activate the carboxylic acid for nucleophilic attack by the amine. catalyticamidation.inforesearchgate.net These catalytic methods are advantageous as they often produce water as the only byproduct. catalyticamidation.info

| Transformation | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water | 5-(3-Bromo-4-fluorophenyl)pentanoate ester |

| Amidation (Coupling Agent) | Amine (R'R''NH), Coupling Agent (e.g., DCC, HATU) | Room temperature, organic solvent | 5-(3-Bromo-4-fluorophenyl)pentanamide |

| Amidation (Catalytic) | Amine (R'R''NH), Catalyst (e.g., Boronic Acid, Nb₂O₅) | Heat, often with removal of water | 5-(3-Bromo-4-fluorophenyl)pentanamide |

The carboxylic acid group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as weaker agents like sodium borohydride (B1222165) (NaBH₄) are ineffective for reducing carboxylic acids. libretexts.org The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. masterorganicchemistry.comorgosolver.comambeed.com The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield 5-(3-bromo-4-fluorophenyl)pentan-1-ol. orgosolver.com This reaction does not affect the aromatic ring or the carbon-halogen bonds under standard conditions. orgosolver.comyoutube.com

Transformations Involving the Halogenated Aromatic Ring

The 3-bromo-4-fluorophenyl group is susceptible to both nucleophilic and electrophilic substitution, with the outcome dictated by the reaction conditions and the electronic nature of the ring.

Aromatic rings bearing electron-withdrawing groups are activated towards attack by nucleophiles, leading to the displacement of a leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com In 5-(3-bromo-4-fluorophenyl)pentanoic acid, the pentanoic acid side chain acts as a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, particularly when in its deprotonated carboxylate form under basic reaction conditions. This group is para to the fluorine atom and meta to the bromine atom.

The SNAr mechanism involves a two-step addition-elimination process, proceeding through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The rate-determining step is the initial attack of the nucleophile, as this step temporarily disrupts the aromaticity of the ring. stackexchange.comwyzant.com

A key aspect of the SNAr reactivity of this molecule is the competition between fluorine and bromine as leaving groups. Contrary to trends in Sₙ2 reactions, fluorine is a significantly better leaving group than bromine in SNAr reactions. wikipedia.orgyoutube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negative charge of the Meisenheimer intermediate through a powerful inductive effect, thereby lowering the activation energy of the rate-determining nucleophilic attack. stackexchange.comwyzant.com Therefore, nucleophilic attack by species such as alkoxides, amines, or thiols will preferentially occur at the carbon bearing the fluorine atom (C4) to yield the corresponding substituted product. csbsju.edu

| Factor | Effect on C4-F Substitution | Effect on C3-Br Substitution | Rationale |

|---|---|---|---|

| Leaving Group Ability (SNAr) | Highly Favored | Less Favored | Fluorine's high electronegativity stabilizes the Meisenheimer complex, making it a better leaving group in SNAr. stackexchange.com |

| Activating Group Position | Activated (para) | Less Activated (meta) | The electron-withdrawing pentanoic acid group is para to the fluorine, allowing for resonance stabilization of the negative charge in the intermediate. csbsju.edu |

Further substitution on the aromatic ring by electrophiles is governed by the directing effects of the three existing substituents: the pentanoic acid chain, the bromine atom, and the fluorine atom. uomustansiriyah.edu.iq The available positions for substitution are C2, C5, and C6.

Pentanoic Acid Chain (at C1): As an alkyl group, it is an activating, ortho, para-director. It directs incoming electrophiles to positions C2 and C6.

Bromine (at C3): As a halogen, it is a deactivating, ortho, para-director. It directs incoming electrophiles to positions C2 and C5.

Fluorine (at C4): As a halogen, it is also a deactivating, ortho, para-director. It directs incoming electrophiles to positions C2 and C6.

| Position | Directed by Pentanoic Acid (Activating) | Directed by Bromine (Deactivating) | Directed by Fluorine (Deactivating) | Overall Likelihood |

|---|---|---|---|---|

| C2 | ortho (Favorable) | ortho (Favorable) | meta (Unfavorable) | High . Strongly favored by the activating group and one deactivating group. Steric hindrance from the adjacent pentanoic acid chain may be a factor. |

| C5 | meta (Unfavorable) | para (Favorable) | ortho (Favorable) | Moderate . Directed by both halogens, but not by the primary activating group. |

| C6 | para (Favorable) | meta (Unfavorable) | ortho (Favorable) | High . Favored by the activating group (para) and one halogen (ortho). This position is generally less sterically hindered than C2. |

Based on this analysis, electrophilic substitution is most likely to occur at positions C2 and C6, as these are strongly activated by the primary directing alkyl group. The final product distribution between C2 and C6 would depend on the steric bulk of the incoming electrophile.

Reactivity at the Pentanoic Acid Backbone

The aliphatic pentanoic acid chain is generally less reactive than the other functional parts of the molecule. However, the carbon atom directly attached to the aromatic ring (the benzylic position) exhibits enhanced reactivity due to its ability to form resonance-stabilized intermediates. libretexts.org

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the alkyl chain. libretexts.orgyoutube.com If there is at least one hydrogen atom at the benzylic position, the entire alkyl chain is cleaved, yielding a benzoic acid derivative. In this case, oxidation would convert 5-(3-bromo-4-fluorophenyl)pentanoic acid into 3-bromo-4-fluorobenzoic acid.

Benzylic Halogenation: The benzylic position is susceptible to free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or peroxide) and light or heat allows for the selective bromination of the benzylic carbon. libretexts.orglibretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 5-(3-bromo-4-fluorophenyl)-5-bromopentanoic acid. This benzylic bromide is a versatile intermediate for further nucleophilic substitution reactions at the side chain. khanacademy.org

Alpha-Carbon Functionalization

While direct studies on the alpha-carbon functionalization of 5-(3-bromo-4-fluorophenyl)pentanoic acid are not extensively detailed in the available literature, the reactivity can be inferred from analogous compounds, such as 5-bromo-4-oxopentanoic acid. This related compound possesses an α-haloketone motif, which imparts a high degree of reactivity and synthetic versatility. The carbon adjacent to the carbonyl group (the alpha-carbon) is susceptible to various transformations.

In structures like 5-bromo-4-oxopentanoic acid, the bromine atom is at the C5 position, which is alpha to the ketone at C4. This position is highly reactive towards nucleophilic substitution. For 5-(3-bromo-4-fluorophenyl)pentanoic acid, the alpha-carbon to the carboxyl group can be activated for functionalization through standard organic methodologies, such as enolate formation. These reactions could introduce a range of substituents, leading to novel derivatives. The principles governing the reactivity of functionalized carboxylic acids suggest that the alpha-carbon can be a target for creating more complex molecular architectures.

Table 1: Potential Alpha-Carbon Functionalization Reactions

| Reaction Type | Reagents/Conditions | Potential Product |

| Halogenation | NBS, acid catalyst | 2-Bromo-5-(3-bromo-4-fluorophenyl)pentanoic acid |

| Alkylation | LDA, Alkyl halide | 2-Alkyl-5-(3-bromo-4-fluorophenyl)pentanoic acid |

| Hydroxylation | MoOPH, HMPA | 2-Hydroxy-5-(3-bromo-4-fluorophenyl)pentanoic acid |

This table is illustrative and based on general principles of carboxylic acid chemistry.

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant transformation for carboxylic acids. Recent advancements in photochemistry have enabled mild and efficient decarboxylative functionalization. researchgate.net

A prominent example is photocatalytic decarboxylative sulfonylation. This method allows for the direct conversion of carboxylic acids into sulfones or sulfonamides, which are important functional groups in medicinal chemistry and materials science. scispace.comorganic-chemistry.orgrsc.org This transformation is typically achieved using visible light in conjunction with a photocatalyst, such as an acridine (B1665455) or an iron catalyst. scispace.comorganic-chemistry.org The mechanism generally involves the photocatalyst absorbing light and initiating a single electron transfer (SET) from the carboxylate, leading to the formation of a radical intermediate after the loss of CO2. researchgate.net This radical can then be trapped by a sulfur dioxide surrogate and coupled with another reagent to form the final product. scispace.comorganic-chemistry.org

This approach is notable for its broad substrate scope and high functional group tolerance, making it a plausible pathway for the transformation of 5-(3-bromo-4-fluorophenyl)pentanoic acid. organic-chemistry.org

Table 2: Example of a Photocatalytic Decarboxylation Reaction

| Reaction | Catalyst System | Key Intermediate | Product Class |

| Decarboxylative Amidosulfonation | Acridine Photocatalyst / Copper Catalyst | Alkyl Radical | Sulfonamide |

| Decarboxylative Sulfonylation | Iron Catalyst / Visible Light | Alkyl Radical | Sulfone |

Data synthesized from sources discussing general photocatalytic decarboxylation of carboxylic acids. scispace.comorganic-chemistry.orgrsc.org

Stability and Degradation Pathways in Reaction Environments

The stability of 5-(3-bromo-4-fluorophenyl)pentanoic acid is a critical factor in its synthesis and application. The compound is generally stable under standard laboratory conditions. evitachem.com However, its stability can be compromised under extreme pH or temperature. evitachem.com

The presence of both bromine and fluorine on the phenyl ring is believed to contribute to unique stability characteristics compared to related compounds. evitachem.com Nevertheless, specific conditions can lead to degradation. For instance, during the synthesis via hydrolysis of a nitrile precursor, acidic conditions can promote decarboxylation as an undesirable side reaction. Furthermore, elevated temperatures, specifically above 100°C, may cause the cleavage of the aryl-fluorine bond, a common degradation pathway for fluorinated aromatic compounds. evitachem.com

Table 3: Stability Profile of 5-(3-Bromo-4-fluorophenyl)pentanoic Acid

| Condition | Stability | Potential Degradation Pathway |

| Standard Laboratory Conditions | Stable | N/A |

| Extreme pH | May degrade | Hydrolysis, elimination, or other pH-dependent reactions |

| High Temperature (>100°C) | May degrade | Aryl-fluorine bond cleavage |

| Acidic Hydrolysis Conditions | Prone to side reactions | Decarboxylation |

Derivatization Strategies and Analogue Synthesis for Structure Activity Exploration

Modification of the Carboxylic Acid Group

The carboxylic acid is a highly versatile functional group, often critical for target binding through interactions like hydrogen bonding or ion pairing. numberanalytics.com However, its polarity can sometimes hinder bioavailability. researchgate.net Molecular modification of this group is a common strategy to overcome such limitations. biomedres.us

A primary strategy for modifying a carboxylic acid is through the formation of a prodrug, a biologically inactive derivative that, upon administration, is metabolized into the active parent drug. google.com For carboxylic acids, the most common approach is esterification, which masks the polar carboxyl group, potentially enhancing lipophilicity and cell membrane permeability. researchgate.netuobabylon.edu.iq

The choice of the ester promoiety allows for fine-tuning of properties like hydrolysis rate and solubility. uobabylon.edu.iq The hydrolysis is typically accomplished by esterase enzymes present in plasma and various tissues. uobabylon.edu.iq This strategy can improve oral bioavailability and reduce irritation to mucosa compared to the parent acid. google.com

Table 1: Examples of Ester Prodrug Strategies for Carboxylic Acids

| Promoieties | Resulting Prodrug | Key Features |

|---|---|---|

| Simple Alkyl Groups (e.g., ethyl) | Ethyl Ester | Increases lipophilicity; hydrolysis rate can be slow. |

| Acyloxymethyl Groups (e.g., pivaloyloxymethyl) | Acyloxymethyl Ester | Generally exhibits higher susceptibility to enzymatic hydrolysis. researchgate.net |

| Hydroxy-amide Groups | Ester of a Hydroxy-amide | Can combine high susceptibility to in vivo enzymatic hydrolysis with high stability in aqueous solutions. google.com |

| Phenyl or Indanyl Groups | Phenyl or Indanyl Ester | Significantly increases lipophilicity for improved absorption. researchgate.net |

These principles can be directly applied to 5-(3-bromo-4-fluorophenyl)pentanoic acid to enhance its therapeutic potential by improving its pharmacokinetic profile.

The carboxylic acid group serves as a convenient handle for conjugation with larger biomolecules such as peptides, proteins, or antibodies. libretexts.orgrootsanalysis.com This approach is fundamental to creating targeted therapeutics, such as antibody-drug conjugates (ADCs), where a potent small molecule is delivered specifically to target cells. nih.gov

The process typically involves activating the carboxylic acid, for instance, by converting it into a more reactive N-hydroxysuccinimide (NHS) ester. nih.gov This activated ester can then react with primary amine groups found on the lysine (B10760008) residues of proteins to form a stable amide bond. nih.govnih.gov Such bioconjugation strategies can enhance molecular stability and improve the targeting properties of the delivery system. rootsanalysis.com The covalent attachment of 5-(3-bromo-4-fluorophenyl)pentanoic acid to a biomolecule could direct its activity to a specific biological location, potentially increasing efficacy and reducing off-target effects.

Functionalization of the Pentanoic Acid Chain

The five-carbon chain provides structural flexibility, which can be modified to alter the compound's conformation and interaction with biological targets.

Introducing alkyl groups, such as a methyl group, along the pentanoic acid chain can introduce steric hindrance and create chiral centers, which can influence biological activity and selectivity. For example, in the related compound 5-(4-butylphenyl)-3-methyl-5-oxopentanoic acid, the methyl group at the 3-position alters the molecule's spatial arrangement. The synthesis of such analogs can involve the alkylation of the pentanoic acid backbone using alkylating agents under basic conditions. Another strategy is homologation, which involves adding a single carbon atom to the chain, a process that can enhance a drug's properties. unc.edu These modifications can restrict the conformation of the molecule, which can lead to improved potency and selectivity. nih.gov

Replacing one or more carbon atoms in the pentanoic chain with heteroatoms (e.g., oxygen, nitrogen, sulfur) can significantly alter the molecule's properties, including polarity, hydrogen bonding capacity, and metabolic stability. nih.govnih.gov For instance, introducing an ether linkage (oxygen) or an amide linkage (nitrogen) can change the chain's flexibility and potential for hydrogen bonding. mdpi.com

Furthermore, cyclization of the alkyl chain is a powerful strategy in drug design to restrict conformational freedom. nih.gov This can lead to a more defined three-dimensional structure that may fit better into a biological target's binding site, thereby improving potency. tandfonline.com For the pentanoic acid chain, this could involve forming a lactone (cyclic ester) with the terminal carboxylic acid or creating other cyclic structures along the chain. Such conformational constraints have been shown to significantly improve the drug-like properties of lead compounds. nih.gov

Table 2: Potential Modifications of the Pentanoic Acid Chain

| Modification Strategy | Example Structure | Potential Impact on Properties |

|---|---|---|

| Alkylation | Introduction of a methyl group at C-3 | Creates a chiral center; restricts rotation, potentially increasing binding affinity. |

| Heteroatom Introduction | Replacement of C-3 with an oxygen atom | Increases polarity; introduces a potential hydrogen bond acceptor. |

| Chain Cyclization | Formation of a cyclopentane (B165970) ring involving C-2 and C-5 | Reduces conformational flexibility; presents a rigid scaffold for target interaction. tandfonline.com |

Structural Variations on the Bromo-Fluorophenyl Moiety

The bromo-fluorophenyl ring is a key component for modification to explore SAR. The nature and position of the substituents on the phenyl ring can drastically influence the compound's electronic properties, lipophilicity, and metabolic stability. managingip.com

Halogens like bromine and fluorine are often incorporated into drug candidates to modulate their physicochemical properties. nih.gov The bromo group can act as a bulky substituent and participate in halogen bonding, while the highly electronegative fluoro group can alter acidity and block metabolic oxidation. mdpi.combohrium.com

Structure-activity relationship studies on other compounds have shown that the position and type of halogen substituent are critical for activity. mdpi.comnih.gov For 5-(3-bromo-4-fluorophenyl)pentanoic acid, several modifications could be explored:

Positional Isomerism : Moving the bromo and fluoro substituents to other positions on the phenyl ring (e.g., 2-bromo-4-fluoro or 4-bromo-2-fluoro) would alter the electronic distribution and steric profile of the molecule.

Halogen Substitution : Replacing bromine or fluorine with other halogens (e.g., chlorine, iodine) would systematically vary the size and electronegativity of the substituent. For instance, replacing bromine with chlorine would slightly reduce the size, while replacement with iodine would increase it, potentially impacting binding interactions.

Addition of Other Functional Groups : Introducing other small functional groups, such as methyl, methoxy (B1213986), or trifluoromethyl groups, onto the aromatic ring could further probe the electronic and steric requirements for activity. mdpi.com An electron-donating group like methoxy would have a different electronic effect than an electron-withdrawing group like trifluoromethyl.

These targeted modifications allow for a systematic exploration of the chemical space around the parent molecule, providing valuable insights into the structural requirements for its biological function. biomedres.us

Positional Isomerism of Halogens (e.g., 4-bromo-2-fluoro vs. 3-bromo-4-fluoro substitution)

The arrangement of halogen substituents on the phenyl ring of 5-(3-bromo-4-fluorophenyl)pentanoic acid is a critical determinant of its biological activity. The specific placement of bromine and fluorine atoms influences the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.

To investigate these effects, the synthesis and comparative analysis of positional isomers are essential. For instance, comparing the 3-bromo-4-fluoro substitution pattern with a 4-bromo-2-fluoro arrangement would provide valuable insight into the SAR. The synthesis of such analogues typically involves multi-step sequences starting from appropriately substituted fluorobromobenzenes.

Table 1: Comparison of Halogen Positional Isomers

| Feature | 5-(3-Bromo-4-fluorophenyl)pentanoic acid | 5-(4-Bromo-2-fluorophenyl)pentanoic acid |

|---|---|---|

| Substitution Pattern | 3-Bromo, 4-Fluoro | 4-Bromo, 2-Fluoro |

| Predicted Electronic Effect | The fluorine atom at position 4 exerts a strong electron-withdrawing effect through both inductive and resonance effects. The bromine at position 3 has a primarily inductive electron-withdrawing effect. | The fluorine atom at the ortho position (position 2) can have a more pronounced inductive effect and may influence the conformation of the pentanoic acid side chain through intramolecular interactions. |

| Potential Impact on Activity | The specific electronic and steric properties arising from this substitution pattern are hypothesized to be crucial for its biological activity. | Shifting the fluorine to the ortho position could alter the binding affinity and selectivity for its target due to changes in the molecule's electrostatic potential and shape. |

Substitution with Other Halogens or Electron-Withdrawing/Donating Groups

Further exploration of the SAR involves replacing the existing bromine and fluorine atoms with other halogens (e.g., chlorine, iodine) or with various electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). These modifications can systematically alter the compound's properties to optimize its activity.

Substitution with Other Halogens: Replacing fluorine with chlorine or bromine would increase the size and polarizability of the substituent, which could enhance van der Waals interactions with a target protein. Conversely, substituting bromine with chlorine would decrease its size.

Substitution with EWGs and EDGs: Introducing strong EWGs, such as a nitro (-NO₂) or cyano (-CN) group, can significantly alter the electronic nature of the phenyl ring. EDGs, like a methoxy (-OCH₃) or methyl (-CH₃) group, would have the opposite effect. The synthesis of these derivatives would follow similar synthetic routes, starting from appropriately substituted phenyl precursors.

Table 2: Proposed Analogues with Varied Substituents

| Analogue | Modification | Rationale |

|---|---|---|

| 5-(3-Chloro-4-fluorophenyl)pentanoic acid | Bromine replaced with Chlorine | To investigate the effect of a smaller halogen at position 3. |

| 5-(3-Bromo-4-iodophenyl)pentanoic acid | Fluorine replaced with Iodine | To explore the impact of a larger, more polarizable halogen at position 4. |

| 5-(3-Bromo-4-nitrophenyl)pentanoic acid | Fluorine replaced with a Nitro group | To introduce a strong electron-withdrawing group and assess its effect on activity. |

Note: This table presents hypothetical analogues for SAR exploration. Specific biological data would be required to confirm the effects of these substitutions.

Scaffold Hopping and Bioisosteric Replacements (e.g., pentanoic acid as a scaffold in various derivatives)

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different one while retaining similar biological activity. Bioisosteric replacement is a related concept where a functional group is replaced by another group with similar physical and chemical properties.

For 5-(3-bromo-4-fluorophenyl)pentanoic acid, the pentanoic acid chain and the phenyl ring represent two key components of the scaffold that can be modified.

Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is often a key pharmacophoric feature but can sometimes lead to poor pharmacokinetic properties. Replacing it with bioisosteres such as a tetrazole, a hydroxamic acid, or a sulfonamide can improve metabolic stability and membrane permeability while maintaining the necessary interactions with the biological target.

Scaffold Hopping of the Phenylpentanoic Acid Moiety: The entire 5-(3-bromo-4-fluorophenyl)pentanoic acid scaffold could be replaced with other structures that maintain a similar spatial arrangement of key functional groups. For example, the pentanoic acid linker could be replaced with a more rigid cyclic or heterocyclic structure to lock the conformation and potentially increase potency and selectivity.

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacements

| Strategy | Original Moiety | Replacement Moiety | Potential Advantage |

|---|---|---|---|

| Bioisosteric Replacement | Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Improved metabolic stability and similar acidity. |

| Bioisosteric Replacement | Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO₂R) | Can mimic the hydrogen bonding pattern of a carboxylic acid with altered physicochemical properties. |

| Scaffold Hopping | Pentanoic acid chain | Piperidine-4-carboxylic acid | Introduces a more rigid structure, potentially improving selectivity. |

Note: The successful application of these strategies is highly dependent on the specific biological target and its binding site.

Synthesis of Chiral Analogues

The introduction of stereocenters into the 5-(3-bromo-4-fluorophenyl)pentanoic acid structure can lead to enantiomers or diastereomers with significantly different biological activities. This is because biological targets, being chiral themselves, often exhibit stereospecific interactions.

Chiral analogues can be synthesized by introducing one or more chiral centers into the pentanoic acid side chain. For example, a methyl group or a hydroxyl group could be introduced at various positions along the chain.

The synthesis of these chiral analogues requires stereoselective methods to control the formation of the desired stereoisomer. This can be achieved through various asymmetric synthesis techniques, including the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool of materials.

For instance, an asymmetric aldol (B89426) reaction could be employed to introduce a hydroxyl group at the beta-position of the carboxylic acid, creating a chiral center. Subsequent separation of diastereomers or enantioselective reduction of a ketone precursor are other viable strategies.

Table 4: Potential Chiral Analogues and Synthetic Approaches

| Chiral Analogue | Position of Stereocenter | Potential Synthetic Strategy |

|---|---|---|

| (R/S)-2-Methyl-5-(3-bromo-4-fluorophenyl)pentanoic acid | Alpha to the carboxyl group | Asymmetric alkylation of a pentanoic acid derivative using a chiral auxiliary. |

| (R/S)-3-Hydroxy-5-(3-bromo-4-fluorophenyl)pentanoic acid | Beta to the carboxyl group | Asymmetric aldol condensation or stereoselective reduction of the corresponding beta-keto acid. |

Note: The absolute configuration of the more active enantiomer would need to be determined through biological testing and would provide crucial information about the topology of the binding site.

Computational Chemistry Approaches for 5 3 Bromo 4 Fluorophenyl Pentanoic Acid Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 5-(3-bromo-4-fluorophenyl)pentanoic acid, might interact with a biological target, typically a protein or enzyme.

Ligand-Target Interaction Modeling (e.g., with enzymes like hGAPDH, COX-1/COX-2)

Ligand-target interaction modeling aims to elucidate the specific binding mode of a compound within the active site of a target protein. This involves identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-protein complex.

While direct molecular docking studies of 5-(3-bromo-4-fluorophenyl)pentanoic acid with enzymes like human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) or cyclooxygenase enzymes (COX-1/COX-2) are not readily found, research on analogous compounds provides valuable insights. For instance, a study on alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, which shares the bromo-fluorophenyl moiety, investigated their interactions with COX-1 and COX-2. zsmu.edu.ua The docking results from such studies can reveal which amino acid residues in the enzyme's active site are crucial for binding. The presence of the bromine and fluorine atoms on the phenyl ring, along with the carboxylic acid group in 5-(3-bromo-4-fluorophenyl)pentanoic acid, suggests the potential for specific electrostatic and hydrogen bonding interactions with target enzymes. evitachem.com

Prediction of Binding Affinities (e.g., ΔG values)

Beyond predicting the binding pose, molecular docking simulations can also estimate the binding affinity of a ligand for its target. This is often expressed as a docking score or a free energy of binding (ΔG), typically in kcal/mol. A more negative ΔG value indicates a stronger and more favorable interaction.

In the study of the aforementioned 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives, the binding energies for their interaction with COX-1 and COX-2 were calculated. zsmu.edu.ua These values ranged from -6.672 to -7.843 kcal/mol, indicating a significant potential for binding to these enzymes. zsmu.edu.ua For 5-(3-bromo-4-fluorophenyl)pentanoic acid, similar computational approaches could be used to predict its binding affinities for various targets, which would be instrumental in assessing its potential as an enzyme inhibitor.

Table 1: Example of Molecular Docking Data for Structurally Related Compounds Data presented is for alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, not 5-(3-bromo-4-fluorophenyl)pentanoic acid.

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µm) |

|---|---|---|---|

| Compound 2e | COX-1 | -7.843 | 0.135 |

| Compound 2g | COX-1 | -7.796 | 0.146 |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic and structural properties of a molecule. These calculations can be used to predict a wide range of molecular characteristics from the ground up.

Electronic Structure Analysis (e.g., DFT calculations)

Electronic structure analysis using DFT can reveal important information about the reactivity and stability of 5-(3-bromo-4-fluorophenyl)pentanoic acid. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For example, DFT calculations on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, another molecule containing bromo and fluoro-substituted phenyl rings, revealed a HOMO-LUMO energy gap of 4.12 eV. nih.gov Such calculations for 5-(3-bromo-4-fluorophenyl)pentanoic acid would allow for the mapping of its molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites of potential intermolecular interactions. nih.gov

Conformational Analysis (e.g., conformational rigidification effects)

The biological activity of a molecule is often highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like 5-(3-bromo-4-fluorophenyl)pentanoic acid, with its pentanoic acid chain, multiple conformations are possible. Quantum chemical calculations can determine the most stable (lowest energy) conformations and the energy barriers between them.

The introduction of substituents, such as fluorine atoms, can have a significant impact on molecular conformation. nih.gov Understanding the preferred conformation of 5-(3-bromo-4-fluorophenyl)pentanoic acid is crucial, as it dictates how the molecule will fit into the binding site of a target enzyme. The concept of conformational rigidification, where a molecule is designed to have a more fixed conformation that is optimal for binding, is a key strategy in drug design.

Prediction of Spectroscopic Properties

Quantum chemical calculations are also employed to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For instance, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be predicted with good accuracy. researchgate.net

Theoretical calculations of the spectroscopic properties of 5-(3-bromo-4-fluorophenyl)pentanoic acid would be invaluable for its characterization. For example, a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) demonstrated a good correlation between the theoretically calculated and experimentally recorded FT-IR and FT-Raman spectra. nih.gov

Table 2: Predicted Electronic Properties from DFT (Illustrative Example) Data is hypothetical for 5-(3-bromo-4-fluorophenyl)pentanoic acid, based on typical values for similar organic molecules.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.0 eV | Relates to chemical reactivity and stability |

Reaction Pathway Modeling and Transition State Analysis

Understanding the synthetic pathways and reactivity of 5-(3-bromo-4-fluorophenyl)pentanoic acid is crucial for its efficient production and for predicting its chemical behavior. Reaction pathway modeling and transition state analysis are computational techniques employed to elucidate the mechanisms of chemical reactions at a molecular level.

Reaction Pathway Modeling: This approach involves mapping the potential energy surface of a chemical reaction to identify the most likely route from reactants to products. By calculating the energies of reactants, intermediates, products, and transition states, chemists can determine the feasibility and kinetics of a proposed reaction. For the synthesis of 5-(3-bromo-4-fluorophenyl)pentanoic acid, which could involve steps like bromination, fluorination, and the formation of the pentanoic acid side chain, computational models can help optimize reaction conditions and predict potential byproducts. evitachem.com

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the critical juncture that determines the rate of a chemical reaction. Computational methods, particularly Density Functional Theory (DFT), are used to locate and characterize the geometry and energy of transition states. mdpi.com The energy difference between the reactants and the transition state, known as the activation energy, is a key parameter that governs the reaction rate. By analyzing the vibrational frequencies of the transition state structure, researchers can confirm that it represents a true saddle point on the potential energy surface.

For instance, in the synthesis of related bromo-fluoro-phenyl compounds, DFT calculations could be used to model the mechanism of electrophilic aromatic substitution to introduce the bromine and fluorine atoms onto the phenyl ring. These calculations would identify the transition states for these reactions, providing insights into the regioselectivity and the influence of substituents on the reaction rate.

A hypothetical energy profile for a key synthetic step in the formation of 5-(3-bromo-4-fluorophenyl)pentanoic acid, as calculated by a computational chemistry approach, is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants | 0 |

| 1 | Intermediate 1 | -5.2 |

| 2 | Transition State 1 | +15.8 |

| 3 | Intermediate 2 | -2.1 |

| 4 | Transition State 2 | +12.3 |

| 5 | Products | -10.5 |

This table is illustrative and represents the type of data generated from reaction pathway modeling.

In Silico Screening and Library Design

In silico screening and the design of virtual compound libraries are powerful computational strategies for the discovery of new drug candidates and materials. These methods allow for the rapid evaluation of large numbers of molecules for their potential biological activity and pharmacokinetic properties, significantly reducing the time and cost associated with experimental screening.

Virtual Library Design: Starting with the core structure of 5-(3-bromo-4-fluorophenyl)pentanoic acid, a virtual library of derivatives can be created by systematically modifying different parts of the molecule. For example, the carboxylic acid group could be converted to various esters, amides, or other functional groups. The substitution pattern on the phenyl ring could also be altered. This process can generate thousands of virtual compounds for further evaluation.

In Silico Screening: The designed library of compounds can then be screened in silico for their potential to interact with a specific biological target, such as an enzyme or a receptor. mdpi.com Molecular docking is a key technique used in this process. It predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding affinity or docking score. semanticscholar.orgmdpi.com Compounds with high predicted binding affinities are selected for further investigation.

Beyond target binding, in silico methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. mdpi.comnih.gov These predictions help to identify molecules with drug-like properties and to flag potential liabilities early in the discovery process. ijpsjournal.com

The following table provides a hypothetical example of the data that could be generated from an in silico screening of derivatives of 5-(3-bromo-4-fluorophenyl)pentanoic acid.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted BBB Permeability | Lipinski's Rule of 5 Violations |

| BFPPA-001 | (Parent Compound) | -6.5 | High | 0 |

| BFPPA-002 | Methyl Ester | -6.8 | High | 0 |

| BFPPA-003 | Ethylamide | -7.2 | High | 0 |

| BFPPA-004 | 2-chloro substitution | -7.5 | High | 0 |

| BFPPA-005 | 5-hydroxyl substitution | -6.9 | Moderate | 0 |

This table is for illustrative purposes. BBB refers to the Blood-Brain Barrier. Lipinski's Rule of 5 is a set of guidelines to evaluate drug-likeness. nih.govijpsjournal.com

Through these computational approaches, the therapeutic potential of 5-(3-bromo-4-fluorophenyl)pentanoic acid and its derivatives can be systematically explored, guiding the synthesis and experimental testing of the most promising candidates.

Advanced Analytical Characterization Techniques for 5 3 Bromo 4 Fluorophenyl Pentanoic Acid

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-(3-Bromo-4-fluorophenyl)pentanoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Proton NMR provides information on the number and environment of hydrogen atoms. The spectrum for 5-(3-Bromo-4-fluorophenyl)pentanoic acid would be expected to show distinct signals for the aromatic protons and the aliphatic protons of the pentanoic acid chain. The electron-withdrawing effects of the bromine and fluorine atoms would cause the aromatic protons to appear at a lower field (higher ppm).

Table 1: Representative ¹H NMR Data for 5-(3-Bromo-4-fluorophenyl)pentanoic acid (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.5 | Broad Singlet | - | 1H, -COOH |

| ~7.45 | Doublet of Doublets | J = ~8.5, ~2.0 Hz | 1H, Ar-H (H-2) |

| ~7.15 | Multiplet | - | 1H, Ar-H (H-6) |

| ~7.05 | Triplet | J = ~8.5 Hz | 1H, Ar-H (H-5) |

| ~2.65 | Triplet | J = ~7.5 Hz | 2H, -CH₂-Ar |

| ~2.38 | Triplet | J = ~7.5 Hz | 2H, -CH₂-COOH |

| ~1.70 | Multiplet | - | 4H, -CH₂-CH₂-CH₂- |

Note: This data is predicted based on known chemical shift values and substituent effects.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon, the aromatic carbons (with splitting patterns due to carbon-fluorine coupling), and the aliphatic carbons of the side chain.

Table 2: Representative ¹³C NMR Data for 5-(3-Bromo-4-fluorophenyl)pentanoic acid (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | C-F Coupling (J) Hz | Assignment |

| ~179.5 | - | C=O |

| ~158.0 | d, J ≈ 248 Hz | C4-F |

| ~138.5 | d, J ≈ 4 Hz | C1 |

| ~134.0 | - | C2 |

| ~130.0 | d, J ≈ 8 Hz | C6 |

| ~117.0 | d, J ≈ 21 Hz | C5 |

| ~109.5 | d, J ≈ 17 Hz | C3-Br |

| ~35.0 | - | Cα (-CH₂-Ar) |

| ~33.5 | - | Cδ (-CH₂-COOH) |

| ~30.5 | - | Cβ |

| ~24.0 | - | Cγ |

Note: This data is predicted. The 'd' denotes a doublet caused by coupling with the ¹⁹F nucleus.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly specific for fluorine-containing compounds. Since there is one fluorine atom in the molecule, the ¹⁹F NMR spectrum would be expected to exhibit a single signal. The chemical shift provides information about the electronic environment of the fluorine atom, and any coupling to nearby protons (¹H) would be observable. This technique is particularly sensitive and useful for confirming the presence and position of the fluorine substituent on the aromatic ring.

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

MS and HRMS: Standard mass spectrometry would reveal the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak [M]+ due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 Da (e.g., at m/z 274 and 276). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₂BrFO₂).

LC-MS and GC-MS: When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry becomes a powerful tool for separating and identifying components in a mixture. LC-MS is generally suitable for the analysis of 5-(3-Bromo-4-fluorophenyl)pentanoic acid. GC-MS could also be used, potentially after converting the carboxylic acid to a more volatile ester derivative.

Table 3: Predicted Mass Spectrometry Data for 5-(3-Bromo-4-fluorophenyl)pentanoic acid

| Technique | Measurement | Expected Value |

| HRMS (ESI+) | Exact Mass [M+H]⁺ | Calculated for C₁₁H₁₃⁷⁹BrFO₂⁺: 275.0083; Found: 275.00XX |

| MS (EI) | Molecular Ion [M]⁺ | m/z 274, 276 (Isotopic pattern for Br) |

| MS/MS | Major Fragments | Loss of H₂O, COOH; cleavage of the alkyl chain |

Note: This data is illustrative and based on the compound's chemical formula and common fragmentation patterns.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. The IR spectrum of 5-(3-Bromo-4-fluorophenyl)pentanoic acid would be dominated by the characteristic absorptions of the carboxylic acid group.

Table 4: Characteristic IR Absorption Bands for 5-(3-Bromo-4-fluorophenyl)pentanoic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Aliphatic CH₂ |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~1050 | C-F stretch | Aryl-Fluoride |

| ~600-700 | C-Br stretch | Aryl-Bromide |

Note: These are typical wavenumber ranges for the indicated functional groups.

Chromatographic Techniques

Chromatographic methods are used to separate, identify, and quantify the components of a mixture. They are crucial for assessing the purity of 5-(3-Bromo-4-fluorophenyl)pentanoic acid.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for quantitative analysis. A reversed-phase HPLC method would be most suitable for this molecule, where a nonpolar stationary phase is used with a polar mobile phase. The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~225 nm). The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Note: This represents a typical starting method for a compound of this nature.

Purity Assessment and Isomeric Separation

The purity of 5-(3-Bromo-4-fluorophenyl)pentanoic acid is a critical parameter, as impurities can significantly impact the outcomes of its application in research and development. Purity assessment is typically performed using high-resolution chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method. synhet.com

During the synthesis of 5-(3-Bromo-4-fluorophenyl)pentanoic acid, several process-related impurities and potential isomers can be formed. nih.gov Impurities may include residual starting materials or byproducts from side reactions. Isomers, particularly positional isomers of the substituted phenyl ring, represent a significant challenge for purification. These isomers have the same molecular formula and weight but differ in the positions of the bromo and fluoro substituents on the aromatic ring.

Chromatographic separation is the primary method to resolve the main compound from its impurities and isomers. nih.gov Reversed-Phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The hydrophobicity of the molecule plays a key role in its retention time; isomers with different halogen positions will exhibit slight differences in polarity and, therefore, can be separated under optimized conditions. nih.gov For instance, a more polar isomer will elute earlier than a less polar one.

The table below outlines a typical set of parameters for an HPLC-UV method used to assess the purity of aromatic carboxylic acids, which would be suitable for analyzing 5-(3-Bromo-4-fluorophenyl)pentanoic acid. nih.gov

| Parameter | Value | Purpose |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard reversed-phase column for separating compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | A mixture of organic solvent and acidified water allows for the efficient elution of a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and affects resolution and analysis time. |

| Detection | UV at 265 nm | The aromatic ring allows for strong ultraviolet (UV) absorbance, enabling sensitive detection. |

| Injection Volume | 10 µL | The volume of the sample introduced into the system for analysis. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Potential positional isomers that could arise during synthesis are listed in the table below. Their separation would be critical for isolating the pure 5-(3-Bromo-4-fluorophenyl)pentanoic acid.

| Compound Name | Structure | Expected Relative Retention |

| 5-(3-Bromo-4-fluorophenyl)pentanoic acid | (Target Compound) | Reference |

| 5-(2-Bromo-4-fluorophenyl)pentanoic acid | (Isomer) | Different from reference due to altered dipole moment and polarity. |

| 5-(4-Bromo-3-fluorophenyl)pentanoic acid | (Isomer) | Different from reference due to altered dipole moment and polarity. |

| 5-(2-Bromo-5-fluorophenyl)pentanoic acid | (Isomer) | Different from reference due to altered dipole moment and polarity. |

X-ray Crystallography for Solid-State Structure Elucidation

Furthermore, X-ray crystallography illuminates the intermolecular interactions that govern how the molecules pack together in a crystal lattice. mdpi.com In the case of 5-(3-Bromo-4-fluorophenyl)pentanoic acid, the carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is expected to form strong hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of carboxylic acids. These interactions are fundamental to the physical properties of the solid material, such as its melting point and solubility. evitachem.com

Although a specific crystal structure for 5-(3-Bromo-4-fluorophenyl)pentanoic acid is not publicly available, crystallographic data has been reported for other molecules containing the 3-bromo-4-fluorophenyl moiety. researchgate.net Based on analyses of similar compounds, a hypothetical table of the type of crystallographic data that would be obtained for this compound is presented below. mdpi.comresearchgate.net

| Crystallographic Parameter | Example Data | Description |

| Chemical Formula | C₁₁H₁₂BrFO₂ | The elemental composition of the molecule. |

| Formula Weight | 275.11 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | Describes the symmetry elements of the crystal lattice. |

| Unit Cell Dimensions | a = 19.4 Å, b = 13.4 Å, c = 7.3 Å, β = 93.4° | The dimensions of the basic repeating unit of the crystal lattice. |

| Volume (V) | 1895 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density | 1.928 g/cm³ | The theoretical density of the crystal. |

| Hydrogen Bonding | R²₂(8) dimer motif | Describes the pattern of hydrogen bonds (e.g., a ring of 8 atoms formed by two donors and two acceptors). |

This detailed structural information is invaluable for structure-activity relationship (SAR) studies and for understanding the molecule's physical behavior. nih.gov

Applications As a Synthetic Building Block in Complex Molecular Architectures

Incorporation into Pharmaceutical Scaffolds

The molecular architecture of 5-(3-Bromo-4-fluorophenyl)pentanoic acid makes it an attractive building block for medicinal chemists designing novel therapeutic agents. The bromo-fluorophenyl group is a key feature in various biologically active compounds, and the pentanoic acid side chain provides a flexible linker and a point of attachment for building more elaborate molecular scaffolds.

The carboxylic acid functional group can be readily converted into other functionalities, such as amides, esters, or ketones, allowing for its integration into a wide array of pharmaceutical structures. For instance, similar bromophenyl moieties have been incorporated into pyrimidine-based scaffolds, which are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. nih.gov In such a synthesis, the pentanoic acid could be used to link the bromophenyl head to a core heterocyclic structure.

Furthermore, derivatives of propanoic acid containing thiazole (B1198619) rings have been identified as promising scaffolds for developing novel anticancer candidates. mdpi.com The synthesis of these complex molecules often involves the reaction of precursors with α-halocarbonyl compounds. The 5-(3-Bromo-4-fluorophenyl)pentanoic acid molecule could be chemically modified to participate in similar condensation reactions, leading to the formation of new therapeutic scaffolds where the bromo-fluorophenyl group can modulate the drug's interaction with biological targets.

Table 1: Potential Pharmaceutical Scaffolds Incorporating the 5-(3-Bromo-4-fluorophenyl) Moiety

| Scaffold Class | Potential Role of the Moiety | Therapeutic Target Examples |

|---|---|---|

| Pyrimidine Derivatives | Provides a substituted aromatic group to influence binding affinity and selectivity. nih.gov | Kinases, Dihydrofolate Reductase |

| Thiazole Derivatives | Acts as a key substituent on the core ring, potentially enhancing efficacy against drug-resistant targets. mdpi.com | SIRT2, EGFR |

Role in Agrochemical Development

In the field of agrochemical research, halogenated aromatic compounds are fundamental intermediates. There is a strong analogy between 5-(3-Bromo-4-fluorophenyl)pentanoic acid and simpler compounds like 3-bromo-4-fluorobenzoic acid, which is a known precursor for insecticides. google.com 3-bromo-4-fluorobenzoic acid is used in the preparation of intermediates such as 3-phenoxy-4-fluorobenzyl alcohol, a component of certain synthetic pyrethroid insecticides. google.com

The key to this application is the 3-bromo-4-fluorophenyl unit. The presence and position of the halogen atoms are crucial for the biological activity of the final product. 5-(3-Bromo-4-fluorophenyl)pentanoic acid offers the same essential aromatic core but with an extended pentanoic acid chain. This aliphatic chain can be used to modify the physical properties of a potential agrochemical, such as its lipophilicity (fat solubility) and environmental persistence. By using this compound, chemists can design new pesticides with potentially altered uptake, transport, and metabolic stability in target pests or plants.

Materials Science Applications

The unique electronic properties conferred by the fluorine and bromine substituents make 5-(3-Bromo-4-fluorophenyl)pentanoic acid a candidate for applications in materials science, particularly in the synthesis of organic functional materials like liquid crystals and optical materials. A key class of compounds in this area is chalcones (1,3-diaryl-2-propen-1-ones), which are synthesized via the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde. nih.goveijppr.com

While 5-(3-Bromo-4-fluorophenyl)pentanoic acid is not a direct precursor, its carboxylic acid group can be chemically transformed into a benzoyl chloride or used to synthesize an appropriate acetophenone (B1666503) derivative. nih.gov This modified compound could then serve as one of the aromatic components in a chalcone (B49325) synthesis. The presence of the bromo- and fluoro- groups on one of the phenyl rings of the resulting chalcone would significantly influence the molecule's electronic structure, polarity, and intermolecular interactions. researchgate.net These properties are critical for designing:

Liquid Crystals: The rigid chalcone core combined with the flexible pentanoic chain (after modification) could lead to molecules with the specific shape and polarity needed for liquid crystalline phases.

Non-Linear Optical (NLO) Materials: The electron-withdrawing nature of the halogens can enhance the molecular hyperpolarizability of the chalcone structure, a key requirement for NLO applications.

Specialized Polymers: The molecule could be incorporated as a monomer into polymers, imparting specific optical or physical properties to the final material.

Precursor for Advanced Fluorescent Probes or Labels

The development of fluorescent probes for biological imaging is a sophisticated area of chemical biology. bath.ac.uknih.gov 5-(3-Bromo-4-fluorophenyl)pentanoic acid possesses two key features that make it an excellent starting material for creating such probes.

The Carboxylic Acid Group: This functional group provides a convenient "handle" for bioconjugation. It can be readily activated to form an amide bond with amine groups on biomolecules like proteins, antibodies, or DNA, allowing the probe to be targeted to specific locations within a biological system.

The Bromine Atom: The carbon-bromine bond serves as a reactive site for modern cross-coupling reactions, such as the Suzuki and Sonogashira reactions. nih.gov This allows for the attachment of a wide variety of fluorophores (light-emitting molecules) to the phenyl ring.

This dual functionality enables a modular approach to probe design. A researcher can first attach a complex fluorophore to the bromo-fluorophenyl ring and then use the carboxylic acid to link the entire assembly to a biological target. The fluorine atom can further fine-tune the photophysical properties (e.g., emission wavelength and quantum yield) of the attached fluorophore. nih.gov This strategy has been successfully used in creating brominated fluorescein (B123965) derivatives that exhibit unique pH-dependent fluorescence and can be further functionalized via their bromine moiety. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-bromo-4-fluorobenzoic acid |

| 3-phenoxy-4-fluorobenzyl alcohol |

| 5-(3-Bromo-4-fluorophenyl)pentanoic acid |

| Acetophenone |

| Benzoyl chloride |

| Chalcone |

Future Research Directions and Emerging Methodologies

Chemo- and Regioselective Transformations

The molecular architecture of 5-(3-bromo-4-fluorophenyl)pentanoic acid presents a compelling challenge for selective chemical transformations. The compound features three key functional regions: the carboxylic acid group, the bromine atom, and the fluorine atom attached to the aromatic ring. Future research will undoubtedly focus on developing methods to selectively target one site while leaving the others intact.

Organohalides are versatile synthetic intermediates used in a variety of transformations, including nucleophilic displacement and cross-coupling reactions. nih.gov The differential reactivity of the C-Br and C-F bonds is a cornerstone of regioselective chemistry. Typically, the carbon-bromine bond is more susceptible to cleavage in transition-metal-catalyzed reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, compared to the more robust carbon-fluorine bond. nih.govrsc.org This inherent difference allows the bromine atom to serve as a synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds, while the fluorine atom remains as a modulator of the compound's electronic and lipophilic properties.

Future studies could explore photoredox catalysis to achieve novel selectivities. For instance, photoredox-mediated processes have been shown to enable halogen exchange on electron-rich aryl halides, offering a pathway to selectively fluorinate or radiofluorinate such structures. researchgate.net The development of catalyst systems that can precisely distinguish between the electronic environments of the C-Br and C-F bonds on the phenyl ring will be a significant area of investigation. researchgate.netmdpi.com

Table 1: Potential Chemo- and Regioselective Reactions

| Reactive Site | Potential Transformation | Key Challenge | Relevant Methodologies |

| Carbon-Bromine Bond | Cross-coupling (e.g., Suzuki, Heck) | Avoiding side reactions at the C-F bond or carboxylic acid. | Palladium-catalyzed reactions, photoredox catalysis. |

| Carboxylic Acid | Amidation, Esterification, Reduction | Protecting the aryl halide functionality during transformation. | Standard protecting group chemistry, enzyme-catalyzed reactions. |

| Aromatic Ring (C-H) | C-H Activation/Functionalization | Achieving high regioselectivity on the substituted ring. | Transition-metal-catalyzed direct arylation. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Traditional batch synthesis methods, while valuable, can face challenges in scalability, safety, and consistency. Flow chemistry, or continuous processing, offers a powerful alternative for the synthesis of 5-(3-bromo-4-fluorophenyl)pentanoic acid and its derivatives. This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and mixing. rsc.orgdurham.ac.uk

The synthesis of carboxylic acids, for example, has been successfully demonstrated in continuous-flow systems. One method involves the oxidation of alcohols using hydrogen peroxide and a platinum catalyst in a flow reactor, offering excellent control and high yields with water as the only byproduct. rsc.org Another innovative approach utilizes a tube-in-tube gas-permeable membrane reactor to introduce gaseous reagents like carbon dioxide (CO2) into a flow stream of Grignard reagents, enabling the efficient and scalable synthesis of various carboxylic acids. durham.ac.ukvapourtec.com Such a method could be adapted for the final step in a synthesis pathway for 5-(3-bromo-4-fluorophenyl)pentanoic acid.

The benefits of flow chemistry for this compound are multifold:

Enhanced Safety: Potentially hazardous intermediates or reactions can be performed on a small scale at any given moment, minimizing risk.

Improved Efficiency: Precise control over reaction conditions often leads to higher yields and purities, reducing the need for extensive downstream processing. acs.orgacs.org

Scalability: Scaling up production is a matter of running the system for a longer duration, rather than re-engineering larger batch reactors. durham.ac.uk

Future research will likely focus on developing a fully integrated, multi-step continuous process for the synthesis of 5-(3-bromo-4-fluorophenyl)pentanoic acid from simple starting materials.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

For 5-(3-bromo-4-fluorophenyl)pentanoic acid, AI could be applied in several ways:

Retrosynthetic Analysis: AI-powered platforms can deconstruct the target molecule to propose multiple, and often non-obvious, synthetic pathways from commercially available starting materials. mindmapai.appacs.org This accelerates the planning phase of research and can lead to more efficient and cost-effective routes. nih.gov

Reaction Optimization: ML models can predict reaction performance based on various conditions (e.g., catalyst, solvent, temperature). nih.gov This allows for in silico optimization, reducing the number of physical experiments required to find the ideal conditions for synthesizing or derivatizing the compound.

Designing Novel Derivatives: By understanding structure-activity relationships, AI can design new derivatives of 5-(3-bromo-4-fluorophenyl)pentanoic acid that are optimized for specific biological targets or material properties. This is particularly relevant in medicinal chemistry for accelerating the design-make-test-analyze cycle. nih.govacs.org

Exploration of Novel Catalytic Systems

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, particularly for the functionalization of aryl halides. mdpi.com The development of novel catalytic systems is a continuous pursuit aimed at improving reaction efficiency, expanding substrate scope, and enabling new types of transformations.

For reactions involving the C-Br bond of 5-(3-bromo-4-fluorophenyl)pentanoic acid, palladium-catalyzed cross-coupling reactions are of primary importance. nih.gov Future research will likely focus on:

Advanced Ligand Design: The development of sterically bulky and electron-rich phosphine (B1218219) ligands has already enabled reactions with challenging substrates, such as aryl chlorides, at room temperature. nih.gov New generations of ligands, including N-heterocyclic carbenes (NHCs) or imidazole-based N-donor ligands, could offer enhanced activity and stability for couplings involving this compound. researchgate.net

Heterogeneous Catalysts: Immobilizing palladium catalysts on solid supports (e.g., silica, polymers) facilitates catalyst recovery and reuse, aligning with the principles of green chemistry. nih.govresearchgate.net Research into novel supported catalysts could provide more sustainable methods for producing derivatives of 5-(3-bromo-4-fluorophenyl)pentanoic acid.

Multimetallic Catalysis: The synergistic cooperation between two distinct metal catalysts can enable transformations that are difficult to achieve with a single metal. nih.gov For instance, a dual system of nickel and palladium has been shown to couple aryl bromides with aryl triflates, a reaction that could be adapted for creating complex biaryl structures from our target molecule. nih.gov

Table 2: Emerging Catalytic Approaches

| Catalyst Type | Potential Application | Advantage |

| Palladium with Advanced Ligands | Suzuki, Heck, Buchwald-Hartwig couplings at the C-Br position. | Higher efficiency, broader substrate scope, milder reaction conditions. nih.gov |

| Heterogeneous Pd Catalysts | Large-scale synthesis of derivatives. | Easy separation and reusability, reduced metal contamination. researchgate.net |

| Nickel Catalysts | Alternative cross-coupling reactions. | Lower cost, unique reactivity profiles. nih.gov |

| Multimetallic Systems | Cross-Ullman type reactions. | Enables challenging couplings between two different electrophiles. nih.gov |

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org This strategy is prized for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity and build libraries of diverse compounds. rsc.org

5-(3-bromo-4-fluorophenyl)pentanoic acid, or its activated derivatives (e.g., acyl chloride, ester), could serve as a key building block in MCRs. For example:

Ugi and Passerini Reactions: The carboxylic acid functionality can participate in classic isocyanide-based MCRs like the Ugi or Passerini reactions to create complex peptide-like structures.

Mannich-type Reactions: Organometallic derivatives generated from the aryl bromide portion of the molecule could be used as nucleophiles in multicomponent Mannich reactions to synthesize α-branched amines. beilstein-journals.orgbeilstein-journals.org The use of organozinc reagents derived from alkyl bromides has been demonstrated for this purpose. beilstein-journals.orgbeilstein-journals.org

By incorporating the unique 3-bromo-4-fluorophenyl moiety into MCR-generated scaffolds, researchers can efficiently explore a vast chemical space. This is particularly advantageous in drug discovery, where the rapid synthesis of diverse yet related molecules is crucial for identifying lead compounds. rsc.org Future work will focus on designing novel MCRs that are compatible with the specific functionalities of 5-(3-bromo-4-fluorophenyl)pentanoic acid, unlocking new avenues for creating complex and potentially bioactive molecules.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(3-Bromo-4-fluorophenyl)pentanoic acid to ensure high purity and yield?

- Methodological Answer : Begin with Suzuki-Miyaura coupling to introduce the bromo-fluorophenyl moiety, leveraging boronic acid derivatives (e.g., 4-Bromo-2-fluorophenylboronic acid, CAS 216393-64-5) . Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediates. Purify via recrystallization using ethanol/water mixtures, ensuring >97.0% purity (HPLC) . Store intermediates at 0–6°C to prevent degradation of halogenated precursors .

Q. What are the key physicochemical properties of 5-(3-Bromo-4-fluorophenyl)pentanoic acid, and how do they influence experimental design?

- Methodological Answer : The compound’s pKa (~3.92 ± 0.19) dictates solubility in aqueous buffers, requiring pH adjustment for biological assays. Its predicted density (1.299 ± 0.06 g/cm³) informs solvent selection for crystallization. Use differential scanning calorimetry (DSC) to confirm melting points and polymorphic stability. Note that bromine’s electron-withdrawing effect may necessitate inert atmospheres during reactions to avoid side reactions .

Q. How should researchers handle and store 5-(3-Bromo-4-fluorophenyl)pentanoic acid to maintain stability?

- Methodological Answer : Store the compound in amber vials at –20°C under argon to prevent photodegradation and oxidation. For short-term use, refrigeration (2–8°C) is acceptable . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways, using LC-MS to identify byproducts like dehalogenated derivatives .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study the metabolic fate of 5-(3-Bromo-4-fluorophenyl)pentanoic acid?

- Methodological Answer : Synthesize deuterated analogs (e.g., 5-Bromopentanoic-3,3,4,4-d4 acid, CAS 42932-62-7) via catalytic H/D exchange under acidic conditions. Use LC-HRMS to trace deuterium incorporation in in vitro hepatic microsomal assays. Compare metabolic profiles with non-deuterated controls to identify cytochrome P450-mediated oxidation sites .